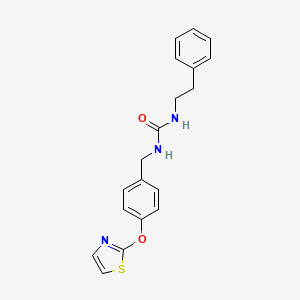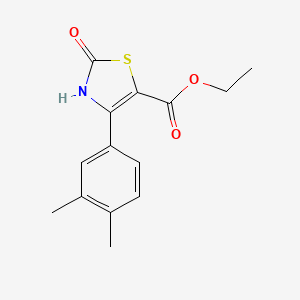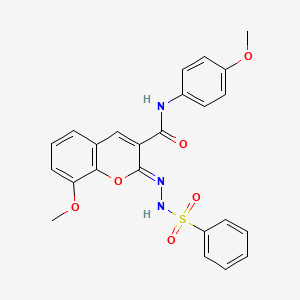![molecular formula C11H13ClN4O B2771135 2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 866131-79-5](/img/structure/B2771135.png)
2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 866131-79-5. It has a molecular weight of 252.7 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines, which includes the compound , has been extensively studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H13ClN4O. Pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Scientific Research Applications
Facile Synthesis and Derivative Formation
Facile Route to Novel Derivatives : Research has demonstrated efficient synthetic pathways to create novel derivatives of pyrazolo[3,4-b]pyridine compounds. These derivatives include pyrazolo[3,4-d]-1,2,3-triazine and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these compounds in generating a wide range of chemical entities for further investigation (Dawood, Farag, & Khedr, 2008).
Antioxidant and Antitumor Evaluation
Synthesis and Biological Evaluation : A study focused on synthesizing new N-substituted-2-amino-1,3,4-thiadiazoles revealed that coupling these compounds with pyrazolo[3,4-b]pyridin derivatives led to hydrazone derivatives with promising antitumor and antioxidant activities. This suggests the potential of pyrazolo[3,4-b]pyridin derivatives in contributing to the development of novel therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Construction of Polyheterocyclic Systems
New Polyheterocyclic Ring Systems : Utilizing pyrazolo[3,4-b]pyridine as a precursor, research has led to the construction of novel polyheterocyclic ring systems, indicating the structural flexibility and potential of these compounds for developing complex molecules with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antimicrobial and Therapeutic Applications
Synthesis and Antimicrobial Activity : Studies have shown that derivatives incorporating the pyrazolo[3,4-b]pyridine moiety exhibit significant antimicrobial activities. This highlights the potential of these compounds in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Therapeutic Approaches Against Alzheimer's Disease : Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, offering a multifunctional therapeutic approach against Alzheimer's disease. This underscores the therapeutic significance of these compounds in addressing neurodegenerative disorders (Umar et al., 2019).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
2-chloro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-6-4-7(2)13-11-9(6)10(15-16(11)3)14-8(17)5-12/h4H,5H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPTVPPDPSUFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2771052.png)
![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2771067.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)

![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)
![({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methyl)(prop-2-yn-1-yl)amine hydrochloride](/img/structure/B2771073.png)
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)